Octadeca-10,12-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadeca-10,12-dien-1-ol: is a long-chain fatty alcohol with the molecular formula C18H34O . It contains two double bonds located at positions 10 and 12, making it a dienol. .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadeca-10,12-dien-1-ol can undergo oxidation reactions to form various products, including aldehydes and carboxylic acids.
Reduction: The compound can be further reduced to form saturated alcohols using strong reducing agents like LiAlH4.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation with Pd/C.
Substitution: Acetic anhydride, sulfuric acid (H2SO4), and other reagents for esterification.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Esters.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Octadeca-10,12-dien-1-ol is used as an intermediate in the synthesis of more complex molecules, including polymers and surfactants.
Biology:
Lipid Metabolism Studies: It is used in studies related to lipid metabolism and the role of fatty alcohols in biological systems.
Medicine:
Weight-Loss Promotion: Research has shown that esters derived from this compound can promote weight loss and manage metabolic syndrome.
Industry:
Cosmetics and Personal Care: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
Molecular Targets and Pathways:
Lipid Metabolism: Octadeca-10,12-dien-1-ol influences lipid metabolism by interacting with enzymes involved in the breakdown and synthesis of lipids.
Anti-Inflammatory Effects: It has been shown to reduce the expression of pro-inflammatory cytokines, suggesting its potential role in anti-inflammatory pathways.
Comparison with Similar Compounds
Octadeca-9,12-dien-1-ol (Linoleyl Alcohol): Similar in structure but with double bonds at positions 9 and 12.
Octadeca-9,12,15-trien-1-ol (Linolenyl Alcohol): Contains three double bonds at positions 9, 12, and 15.
Octadecan-1-ol (Stearyl Alcohol): A saturated fatty alcohol with no double bonds.
Uniqueness:
Properties
IUPAC Name |
octadeca-10,12-dien-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-9,19H,2-5,10-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQWSZWKQVROCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CCCCCCCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10828075 |
Source
|
Record name | Octadeca-10,12-dien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10828075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80625-60-1 |
Source
|
Record name | Octadeca-10,12-dien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10828075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.